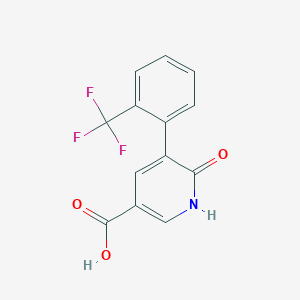
6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid is an organic compound with the molecular formula C13H8F3NO3 It is a derivative of nicotinic acid, featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to the nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-trifluoromethylphenylboronic acid.
Suzuki Coupling Reaction: The 2-trifluoromethylphenylboronic acid is then subjected to a Suzuki coupling reaction with 6-bromo-5-hydroxynicotinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 6-oxo-5-(2-trifluoromethylphenyl)nicotinic acid.
Reduction: Formation of 6-amino-5-(2-trifluoromethylphenyl)nicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate receptor activity, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound-receptor interaction.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
- 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 6-methyl-4-(trifluoromethyl)nicotinic acid
Uniqueness
6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for designing molecules with specific biological activities and material properties.
特性
IUPAC Name |
6-oxo-5-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-2-1-3-8(10)9-5-7(12(19)20)6-17-11(9)18/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAIZVNXZFQEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687967 |
Source


|
| Record name | 6-Oxo-5-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261496-88-1 |
Source


|
| Record name | 6-Oxo-5-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
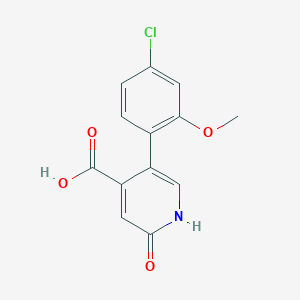
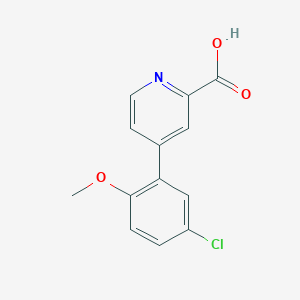
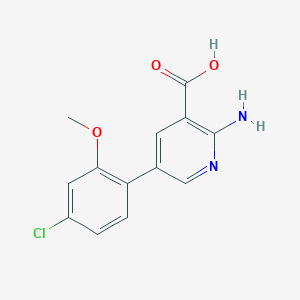
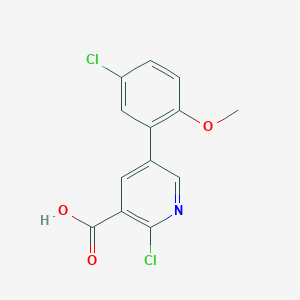
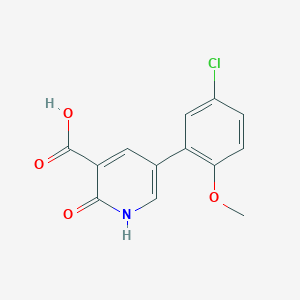
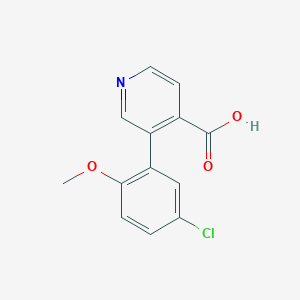
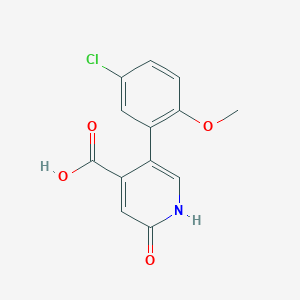
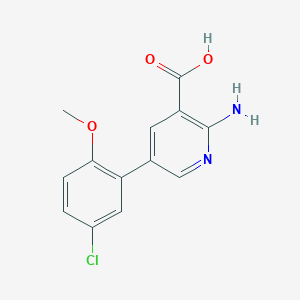
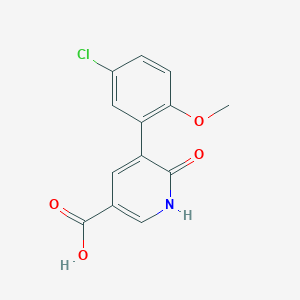
![2-Methoxy-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6392123.png)

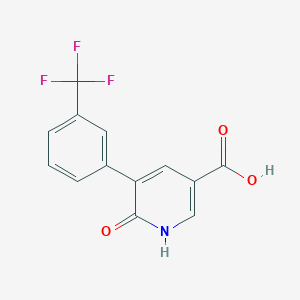
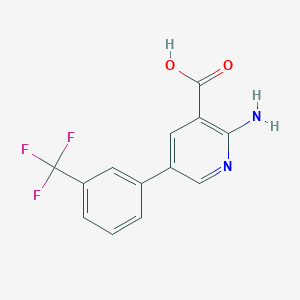
![2-Methoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6392155.png)
